molecular formula C18H26O3 B14425092 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate CAS No. 83811-46-5

4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate

Cat. No.: B14425092
CAS No.: 83811-46-5
M. Wt: 290.4 g/mol
InChI Key: GIFQNGLJWMEEFT-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a propyl group and a carboxylate ester group The phenyl ring is substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-(Methoxymethyl)phenol with 4-propylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-(Formylmethyl)phenyl 4-propylcyclohexane-1-carboxylate.

    Reduction: Formation of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-methanol.

    Substitution: Formation of 4-(Methoxymethyl)-2-nitrophenyl 4-propylcyclohexane-1-carboxylate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and carboxylic acid, which may interact with enzymes or receptors in biological systems. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)phenyl 4-butylcyclohexane-1-carboxylate
  • 4-(Methoxymethyl)phenyl 4-ethylcyclohexane-1-carboxylate
  • 4-(Methoxymethyl)phenyl 4-methylcyclohexane-1-carboxylate

Uniqueness

4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

83811-46-5

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl] 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H26O3/c1-3-4-14-5-9-16(10-6-14)18(19)21-17-11-7-15(8-12-17)13-20-2/h7-8,11-12,14,16H,3-6,9-10,13H2,1-2H3

InChI Key

GIFQNGLJWMEEFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)COC

Origin of Product

United States

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